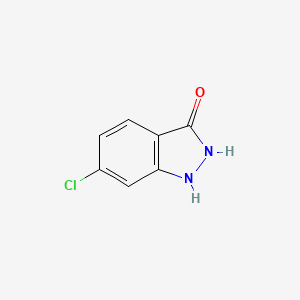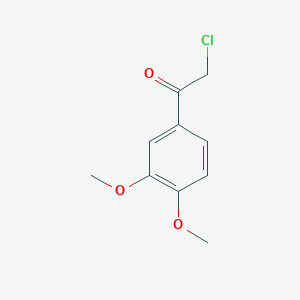
2-Chloro-1-(3,4-dimethoxyphenyl)ethanone
Descripción general
Descripción
2-Chloro-1-(3,4-dimethoxyphenyl)ethanone, also known as 2C-D, is a synthetic drug classified as a psychedelic phenethylamine. It was first synthesized in 1975 by Alexander Shulgin and is structurally related to mescaline, a naturally occurring psychedelic alkaloid found in the peyote cactus. 2C-D is known to produce a wide range of effects, including altered states of consciousness, visual and auditory hallucinations, and distortions of time and space. It is also known to produce feelings of euphoria, empathy, and introspection.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
- Synthesis Techniques : The synthesis of various dimethoxyphenyl ethanones, including compounds similar to 2-Chloro-1-(3,4-dimethoxyphenyl)ethanone, has been explored. For example, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone was achieved through halogen-exchange reactions, demonstrating the potential for similar methodologies to be applied to 2-Chloro-1-(3,4-dimethoxyphenyl)ethanone (Li Hong-xia, 2007).
Photophysical Studies
- Photochemical Investigations : The photochemistry of compounds similar to 2-Chloro-1-(3,4-dimethoxyphenyl)ethanone, such as 1,2-di(3′,4′-dimethoxyphenyl)ethanone, has been studied. This research sheds light on the photochemical reactivity of these compounds in various states and media, which can inform applications in photophysical and photochemical fields (A. Castellan et al., 1990).
Organic Synthesis and Catalysts
- Catalytic Applications : Studies have shown the potential use of compounds structurally related to 2-Chloro-1-(3,4-dimethoxyphenyl)ethanone in catalysis. For instance, the development of a chiral palladacycle using a related compound demonstrates the potential of these types of compounds in asymmetric synthesis and catalysis (J. S. Yap et al., 2014).
Biotransformation and Enzymatic Processes
- Enantioselective Synthesis : The biotransformation capabilities of related compounds have been explored for enantioselective synthesis. An example is the enantioselective synthesis of a chiral intermediate of Miconazole using a structurally similar compound (Yan-Li Miao et al., 2019).
Electrochemical Analysis
- Electrooxidation Studies : Electrooxidation and analytical determination in various samples, like in the study of dimethomorph, indicates the potential of similar compounds for electrochemical applications and analysis (F. W. Lucas et al., 2013).
Propiedades
IUPAC Name |
2-chloro-1-(3,4-dimethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBJPPQEPIPTLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20485153 | |
| Record name | 2-CHLORO-1-(3,4-DIMETHOXYPHENYL)ETHANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20485153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3,4-dimethoxyphenyl)ethanone | |
CAS RN |
20601-92-7 | |
| Record name | 2-CHLORO-1-(3,4-DIMETHOXYPHENYL)ETHANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20485153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




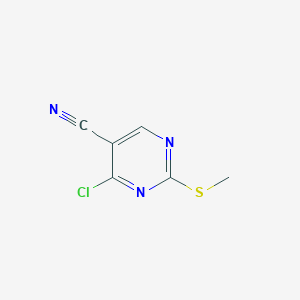




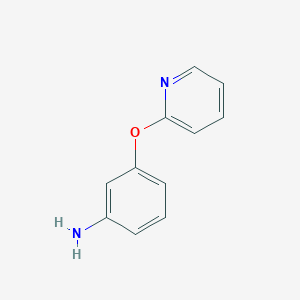
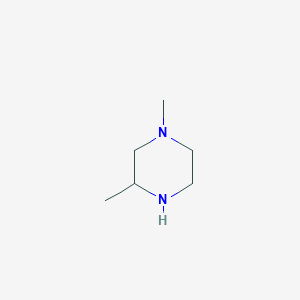


![3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B1355158.png)

